tert-butyl (2-(4-iodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate

描述

Chemical Structure and Properties

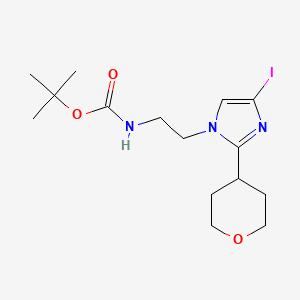

The compound tert-butyl (2-(4-iodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate (CAS: 2377663-56-2) is a carbamate derivative featuring a substituted imidazole core. Its molecular formula is C₁₅H₂₄IN₃O₃, with a molecular weight of 421.28 g/mol and a purity typically exceeding >95% . Key structural elements include:

- A tetrahydro-2H-pyran-4-yl group at the 2-position of the imidazole ring, which enhances solubility and modulates steric interactions.

- A tert-butyl carbamate group attached via an ethyl linker, providing stability and facilitating deprotection under acidic conditions for downstream modifications.

The compound’s iodine atom and carbamate-protected amine make it valuable in medicinal chemistry for targeted drug discovery or as a radiolabeling precursor (e.g., for iodine-125 in imaging studies) .

属性

分子式 |

C15H24IN3O3 |

|---|---|

分子量 |

421.27 g/mol |

IUPAC 名称 |

tert-butyl N-[2-[4-iodo-2-(oxan-4-yl)imidazol-1-yl]ethyl]carbamate |

InChI |

InChI=1S/C15H24IN3O3/c1-15(2,3)22-14(20)17-6-7-19-10-12(16)18-13(19)11-4-8-21-9-5-11/h10-11H,4-9H2,1-3H3,(H,17,20) |

InChI 键 |

SLOHSDSBNVZAKT-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)NCCN1C=C(N=C1C2CCOCC2)I |

产品来源 |

United States |

准备方法

Synthesis of tert-Butyl N-(2-aminoethyl)carbamate (Boc-protected aminoethyl intermediate)

This intermediate is a common starting point for attaching the carbamate-protected ethyl linker.

| Yield | Reaction Conditions | Notes |

|---|---|---|

| 90-95% | Reaction of amine with di-tert-butyl dicarbonate (Boc2O) in neat conditions or solvent-free at room temperature or mild heating (20-40℃) for 10 min to 1 h | Green chemistry methods using catalysts such as iron(III) triflate, sulfonic acid-functionalized catalysts, or ionic liquids have been reported to improve yields and reduce reaction times. Purification by column chromatography or recrystallization is typical. |

Example:

Preparation of 4-Iodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole

This step involves installing the iodine atom on the imidazole ring bearing the tetrahydropyran substituent.

- Method: Electrophilic iodination using iodine reagents or halogen exchange from corresponding bromo or chloro derivatives.

- Conditions: Reflux in acetonitrile or other aprotic solvents with potassium carbonate or other bases, sometimes catalyzed by palladium complexes for halogen exchange.

- Typical Yield: 70-80% after purification.

Coupling of Boc-protected ethylamine with 4-iodo-imidazole derivative

- Reaction: Nucleophilic substitution or palladium-catalyzed coupling of the Boc-protected aminoethyl group to the imidazole nitrogen.

- Catalysts and Reagents: Palladium tetrakis(triphenylphosphine) [Pd(PPh3)4], potassium carbonate as base, 1,4-dioxane/water solvent system.

- Temperature: Approximately 90℃.

- Time: 12-16 hours.

- Yield: Around 75% after chromatographic purification.

Summary Table of Preparation Steps

| Step | Reaction Description | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Boc protection of 2-aminoethylamine | Di-tert-butyl dicarbonate, Fe(OTf)3 or other catalysts | Neat or solvent-free | 20-100℃ | 10 min - 1 h | 90-96 | Green chemistry methods available |

| 2 | Iodination of 2-(tetrahydro-2H-pyran-4-yl)imidazole | Iodine reagents, K2CO3 | Acetonitrile or similar | Reflux (~80-90℃) | 12-16 h | 70-80 | Electrophilic iodination or halogen exchange |

| 3 | Coupling Boc-protected aminoethyl to iodinated imidazole | Pd(PPh3)4, K2CO3 | 1,4-Dioxane/H2O | 90℃ | 14 h | 75 | Suzuki or Buchwald-type coupling |

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.

Reduction: Reduction reactions can target the iodinated position, potentially replacing the iodine with hydrogen.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiourea.

Major Products

Oxidation: Oxidized imidazole derivatives.

Reduction: Deiodinated compounds.

Substitution: Substituted imidazole derivatives with various functional groups.

科学研究应用

Chemistry

Building Block: Used as a building block in the synthesis of more complex molecules.

Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its imidazole ring.

Receptor Binding:

Medicine

Drug Development: Investigated for its potential as a pharmacophore in drug development.

Anticancer Research: Studied for its potential anticancer properties.

Industry

Material Science: Used in the development of new materials with specific properties.

作用机制

The mechanism of action of tert-butyl (2-(4-iodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing biological pathways and processes.

相似化合物的比较

Comparison with Similar Compounds

Below is a systematic comparison with structurally or functionally related compounds, supported by data from patents, synthesis studies, and physicochemical analyses.

Table 1: Structural and Functional Comparison

Key Findings:

Halogenation Impact: The iodine atom in the target compound distinguishes it from analogs like 2377663-52-8 (non-iodinated) and enables unique reactivity (e.g., Suzuki-Miyaura cross-coupling) .

Steric and Solubility Profiles : The tetrahydro-2H-pyran-4-yl group in the target compound enhances solubility compared to triisopropylsilyl -containing analogs, which may hinder cellular permeability .

Synthetic Utility : Unlike the imidazolone derivative (MW 435.52), the target compound’s carbamate group allows for straightforward deprotection to free amines, a critical step in prodrug design .

Biological Relevance : The bicyclic scaffold in the pyrrolopyridine analog (MW 708.43) shows potent kinase inhibition, whereas the target compound’s imidazole-iodine motif may favor DNA-binding interactions or thyroid receptor targeting .

Research Findings and Data

Critical Analysis:

- The target compound’s iodine atom provides a strategic handle for further modifications, unlike the chlorine in the pyrrolopyridine analog, which is less reactive in cross-couplings .

生物活性

The compound tert-butyl (2-(4-iodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate , with CAS number 2377663-56-2, is a novel carbamate derivative that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Common Name | tert-butyl (2-(4-iodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate |

| CAS Number | 2377663-56-2 |

| Molecular Formula | C15H24IN3O3 |

| Molecular Weight | 421.27 g/mol |

Structure

The structure of the compound includes a tert-butyl group, which enhances lipophilicity, and an iodo-substituted imidazole moiety that may contribute to its biological activity.

Research indicates that the biological activity of tert-butyl (2-(4-iodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate may involve:

- Inhibition of Kinases : Similar compounds have shown potential as inhibitors of various kinases involved in cancer progression. For instance, imidazole derivatives can interact with ATP-binding sites in kinases, leading to decreased cell proliferation .

- Antimicrobial Properties : The presence of the imidazole ring is often associated with antimicrobial activity. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal effects .

- Modulation of Drug Resistance : There is evidence suggesting that carbamate derivatives can act as multidrug resistance (MDR) reversers, potentially enhancing the efficacy of existing chemotherapeutic agents by inhibiting efflux pumps .

Study 1: Anticancer Activity

A study investigating the anticancer properties of related imidazole derivatives demonstrated that these compounds could inhibit cell growth in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating potent activity against cancer cells .

Study 2: Antimicrobial Efficacy

In another investigation, a series of imidazole-based compounds were tested against a panel of bacterial strains. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant strains, suggesting that tert-butyl (2-(4-iodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate may also possess significant antimicrobial properties .

Study 3: Drug Resistance Reversal

A recent study focused on the ability of similar carbamate compounds to reverse drug resistance in cancer cells. The findings indicated that these compounds could significantly enhance the sensitivity of resistant cancer cells to doxorubicin, a common chemotherapeutic agent. This suggests a promising role for tert-butyl (2-(4-iodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate in combination therapies .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl carbamate derivatives with imidazole and tetrahydro-2H-pyran moieties?

- Methodology : Multi-step synthesis typically involves Boc protection of amines, nucleophilic substitution, and coupling reactions. For example, tert-butyl carbamates are synthesized via Boc₂O addition to amines under inert conditions (e.g., N₂, low temperatures) followed by purification via acid/base extraction and column chromatography . Key steps include:

- Step 1 : Boc protection of primary amines (e.g., using Boc₂O in DCM at -78°C).

- Step 2 : Iodination or halogenation of intermediates (e.g., using 2,4-dichloro-5-iodopyrimidine).

- Step 3 : Sonogashira coupling or palladium-catalyzed cross-coupling for introducing alkynyl/aryl groups .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

- Methodology : Use a combination of:

- NMR : ¹H/¹³C NMR to verify regiochemistry of the imidazole ring and Boc group stability.

- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., m/z 469 [M+H]⁺ observed in similar derivatives) .

- X-ray Crystallography : For resolving ambiguities in stereochemistry or hydrogen-bonding networks (e.g., crystal packing analysis in carbamate derivatives) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodology : Stability assays in buffers (pH 1–12) and thermal analysis (TGA/DSC):

- Acidic Conditions : Boc groups hydrolyze rapidly below pH 3.

- Basic Conditions : Imidazole ring may undergo deiodination or oxidation at pH >10.

- Storage : Stable at -20°C under inert atmosphere; avoid prolonged exposure to light/moisture .

Advanced Research Questions

Q. How can researchers address contradictory data between NMR and MS results during characterization?

- Methodology :

- Step 1 : Verify sample purity via HPLC (e.g., C18 column, acetonitrile/water gradient).

- Step 2 : Re-examine solvent effects in NMR (e.g., residual solvent peaks masking signals).

- Step 3 : Use high-resolution MS (HRMS) to rule out adduct formation or isotopic interference (e.g., iodine’s isotopic pattern) .

Q. What strategies optimize the diastereoselectivity of intramolecular cyclizations involving tetrahydro-2H-pyran derivatives?

- Methodology :

- Catalytic Systems : Chiral ligands (e.g., Pd(PPh₃)₂Cl₂) and additives (e.g., CuI) improve stereocontrol .

- Solvent Effects : Polar aprotic solvents (e.g., THF/DMAc) enhance reaction rates and selectivity.

- Temperature : Lower temperatures (-78°C) favor kinetic control over thermodynamic pathways .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity in biological targets?

- Methodology :

- Docking Studies : Use software (e.g., AutoDock Vina) to predict interactions between the imidazole-iodo group and target active sites.

- MD Simulations : Assess conformational stability of the tetrahydro-2H-pyran ring in aqueous environments.

- QSAR : Correlate substituent electronic effects (e.g., iodine’s polarizability) with activity data .

Q. What analytical techniques resolve challenges in quantifying trace impurities during scale-up?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。